molecular formula C14H15ClN4O B2651517 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2201828-49-9

2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2651517
CAS RN: 2201828-49-9
M. Wt: 290.75
InChI Key: FBQFAXKQOJHQRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The synthetic route is outlined in the referenced papers . The intermediate 3-chloro-2-hydrazinylpyridine was synthesized by the method reported by previous work . In this step, the key intermediate pyrazole ring was synthesized using ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate as the starting material according to the reference .


Molecular Structure Analysis

The molecular formula of the compound is C16H17ClN4O. The molecular weight is 316.79. The structure was confirmed by NMR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been outlined in the referenced papers . The reactions involve the use of various reagents and catalysts, and the products are confirmed by NMR, MS, and elemental analysis .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Synthesis Techniques and Biological Activities

Innovative methods involving stirring and sonication have been employed for the synthesis of 2-azetidinones, including derivatives of the compound , demonstrating their potential as central nervous system (CNS) active agents. These compounds have shown promising antidepressant and nootropic activities in pharmacological evaluations, suggesting their utility in developing therapeutic agents for CNS disorders (Thomas et al., 2016).

Antimicrobial and Antifungal Activities

Antimicrobial Screening

Derivatives synthesized from this compound have been tested for their antimicrobial efficacy against various strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. These studies highlight the compound's significant potential in combating bacterial infections (Desai & Dodiya, 2014).

Antitubercular and Antioxidant Properties

Further investigations into pyrimidine-azetidinone analogues derived from this compound have revealed their activities against bacterial and fungal strains, including Mycobacterium tuberculosis, showcasing their potential in designing antibacterial and antituberculosis agents. These compounds have also been studied for their antioxidant properties, contributing to their multifaceted pharmacological profile (Chandrashekaraiah et al., 2014).

Novel Synthetic Approaches and Chemical Properties

Synthetic Methodologies

Research has also focused on developing novel synthetic methodologies for creating imidazo[1,2-a]pyridines through reactions between 2-chloropyridines and 2H-azirines. These studies contribute to the understanding of the compound's chemical behavior and potential for generating structurally diverse derivatives with various biological activities (Vuillermet et al., 2020).

Biological Screening for Agricultural Use

Some derivatives have shown pronounced plant growth stimulating effects, indicating the compound's potential applications beyond pharmacology, possibly in agriculture or botanical sciences (Pivazyan et al., 2019).

properties

IUPAC Name

2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c1-10-2-3-14(20)19(17-10)9-11-7-18(8-11)13-4-5-16-6-12(13)15/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQFAXKQOJHQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

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